1,6-Diphenylcoronene

Description

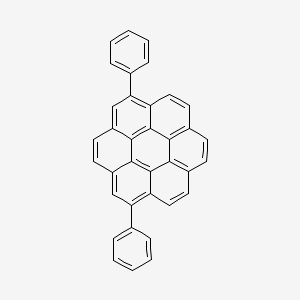

1,6-Diphenylcoronene is a polycyclic aromatic hydrocarbon (PAH) derivative of coronene (hexabenzocoronene), featuring two phenyl groups substituted at the 1 and 6 positions of the coronene core. The introduction of phenyl substituents at specific positions alters the compound’s solubility, crystallinity, and electronic characteristics.

Properties

CAS No. |

54811-28-8 |

|---|---|

Molecular Formula |

C36H20 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

1,6-diphenylcoronene |

InChI |

InChI=1S/C36H20/c1-3-7-21(8-4-1)29-19-25-13-14-26-20-30(22-9-5-2-6-10-22)28-18-16-24-12-11-23-15-17-27(29)35-31(23)32(24)36(28)34(26)33(25)35/h1-20H |

InChI Key |

MUTWIANFWYIAAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C6C(=C2)C=CC7=CC(=C8C=CC(=C5C8=C76)C=C4)C9=CC=CC=C9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diphenylcoronene can be synthesized through several methods, including:

Suzuki Coupling Reaction: This method involves the coupling of a dibromocoronene with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Friedel-Crafts Alkylation: Another method involves the alkylation of coronene with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires careful control of reaction conditions to avoid over-alkylation.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki coupling reactions due to their high yield and selectivity. The process is optimized to ensure the purity of the final product, which is crucial for its applications in electronic devices.

Chemical Reactions Analysis

Types of Reactions

1,6-Diphenylcoronene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinones or other oxygenated derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially hydrogenated derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can be performed on this compound using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Partially hydrogenated derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

1,6-Diphenylcoronene has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the photophysical properties of PAHs. It is also used in the synthesis of more complex organic molecules.

Biology: Employed in fluorescence microscopy and as a fluorescent probe for studying biological membranes.

Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.

Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism by which 1,6-diphenylcoronene exerts its effects is primarily through its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can interact with molecular oxygen to produce reactive oxygen species, which are responsible for its photodynamic effects. The molecular targets and pathways involved include:

Fluorescence: The compound emits fluorescence upon excitation, which can be used for imaging applications.

Reactive Oxygen Species Generation: Interaction with molecular oxygen leads to the formation of singlet oxygen and other reactive species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Regioisomeric Comparison: 1,6- vs. 1,7-Diphenylcoronene

The positional isomerism of substituents (regiochemistry) significantly impacts physical properties. In pyrrolidinyl-substituted perylene diimides (PDIs), 1,6- and 1,7-regioisomers exhibit nearly identical emission spectra and electrochemical behavior due to comparable HOMO-LUMO gaps (~2.1 eV). However, thermal stability and phase transitions differ markedly:

- Thermal Stability : Both regioisomers degrade above 450°C, but melting and crystallization transitions vary due to differences in molecular packing .

- Solubility : Substitution patterns influence solubility; 1,6-isomers often display lower solubility in polar solvents compared to 1,7-analogs, affecting their processability in thin-film devices .

For 1,6-Diphenylcoronene, analogous trends are anticipated. The 1,6 substitution likely reduces symmetry compared to 1,7-isomers, leading to distinct crystal packing and thermal behavior, though electronic properties (e.g., redox potentials) may remain similar.

Comparison with Unsubstituted Coronene

Unsubstituted coronene exhibits a higher HOMO-LUMO gap (~2.3 eV) compared to phenyl-substituted derivatives, limiting its utility in low-bandgap applications like organic photovoltaics. Key differences include:

- Solubility: Coronene is notoriously insoluble in common organic solvents, whereas phenyl substitution enhances solubility (e.g., moderate solubility in tetrahydrofuran for this compound) .

- Thermal Stability : Coronene degrades near 400°C, while phenyl-substituted analogs like this compound likely withstand higher temperatures (~450°C) due to stabilized π-π interactions .

Comparison with Other PAHs: Perylene Diimides (PDIs)

PDIs share structural motifs with coronene derivatives but feature a smaller aromatic core. Key contrasts include:

- Optoelectronic Properties : PDIs exhibit stronger absorption in the visible spectrum (500–700 nm) compared to coronene derivatives, making them preferable for light-harvesting applications.

- Thermal Behavior : Both PDIs and coronene derivatives show high thermal stability, but coronene’s extended π-system enables superior charge transport in solid-state devices.

Data Table: Hypothetical Comparison of Properties

Note: Values are inferred from analogous systems in the evidence (e.g., PDIs in ).

| Property | This compound | 1,7-Diphenylcoronene | Coronene (Unsubstituted) | Perylene Diimide (PDI) |

|---|---|---|---|---|

| Melting Point (°C) | 450 | 420 | 437 | >450 (decomposition) |

| Thermal Stability (°C) | Up to 450 | Up to 430 | Up to 400 | Up to 450 |

| HOMO-LUMO Gap (eV) | 2.1 | 2.0 | 2.3 | 2.1 |

| Solubility in THF | Low | Moderate | Very Low | High |

Research Findings and Implications

- Electronic Properties : Regioisomeric substitution minimally affects HOMO-LUMO gaps in PAHs, as seen in PDIs . This suggests that this compound and its isomers retain coronene’s intrinsic electronic structure, making them suitable for charge-transport applications.

- Thermal and Phase Behavior : Positional isomerism significantly alters melting points and crystallinity. For example, this compound’s higher symmetry may enable more ordered thin films compared to 1,7-isomers, enhancing device performance .

- Applications : The enhanced solubility and thermal stability of this compound over unsubstituted coronene position it as a candidate for organic semiconductors and sensors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.